molecular formula C11H12N6O4S B11478518 N-(2-hydroxy-3-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2-hydroxy-3-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11478518
M. Wt: 324.32 g/mol
InChI Key: QYULGQNEFMVFNW-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic, nitro, hydroxyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the nitration of a phenol derivative to introduce the nitro group. This is followed by the formation of a hydroxyl group through a reduction reaction. The tetrazole ring can be introduced via a cyclization reaction involving an azide and a nitrile compound. Finally, the amide linkage is formed through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-pressure reactors for the cyclization of the tetrazole ring. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can interact with metal ions or biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: Lacks the methyl group on the tetrazole ring.

    N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPIONAMIDE: Has a propionamide group instead of an acetamide group.

Uniqueness

N-[(2-HYDROXY-3-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the nitro and tetrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N6O4S

Molecular Weight

324.32 g/mol

IUPAC Name

N-[(2-hydroxy-3-nitrophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C11H12N6O4S/c1-16-11(13-14-15-16)22-6-9(18)12-5-7-3-2-4-8(10(7)19)17(20)21/h2-4,19H,5-6H2,1H3,(H,12,18)

InChI Key

QYULGQNEFMVFNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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